1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea
Overview
Description
1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with dimethylamino and ethylamino groups, linked to a phenylurea moiety through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and ethylamine under controlled conditions.
Attachment of the Ethoxy Group: The intermediate triazine compound is then reacted with ethylene glycol to introduce the ethoxy group.
Coupling with Phenylurea: Finally, the ethoxy-substituted triazine is coupled with phenylurea in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino or ethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Diethylhexyl butamido triazone: A triazine derivative used as a UV absorber in sunscreens.
Uniqueness
1-[2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other triazine derivatives, this compound’s structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-4-17-13-20-14(23(2)3)22-16(21-13)25-11-10-18-15(24)19-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,18,19,24)(H,17,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKZYBXBPXTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCNC(=O)NC2=CC=CC=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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